molecular formula C27H21N3O6 B14098990 ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B14098990
M. Wt: 483.5 g/mol
InChI Key: UTAKDRUWXKWKIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves several steps. The synthetic route typically starts with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the phenyl group and the acetamido moiety. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C27H21N3O6

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C27H21N3O6/c1-2-35-26(33)18-12-6-8-14-20(18)28-22(31)16-29-23-19-13-7-9-15-21(19)36-24(23)25(32)30(27(29)34)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,28,31)

InChI Key

UTAKDRUWXKWKIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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